N-[(1-pentyl-1H-indazol-3-yl)carbonyl]-L-valine

Synthetic Cannabinoid Metabolite Activity CB1 Receptor

The definitive analytical reference standard for AMB intake detection. This primary metabolite features a terminal carboxylic acid (not methyl ester) and demonstrates no CB1 activity at ≤1 µM, eliminating psychoactive interference. With ≥98% purity and ≥4-year stability, it is essential for developing and validating LC-MS/MS or GC-MS methods. Its unique retention time and mass fragmentation pattern resolve analytical challenges caused by isomers of structurally similar synthetic cannabinoids. Not substitutable with parent AMB. For research and forensic applications only.

Molecular Formula C18H25N3O3
Molecular Weight 331.4 g/mol
CAS No. 1890250-16-4
Cat. No. B3025838
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(1-pentyl-1H-indazol-3-yl)carbonyl]-L-valine
CAS1890250-16-4
Molecular FormulaC18H25N3O3
Molecular Weight331.4 g/mol
Structural Identifiers
SMILESCCCCCN1C2=CC=CC=C2C(=N1)C(=O)NC(C(C)C)C(=O)O
InChIInChI=1S/C18H25N3O3/c1-4-5-8-11-21-14-10-7-6-9-13(14)16(20-21)17(22)19-15(12(2)3)18(23)24/h6-7,9-10,12,15H,4-5,8,11H2,1-3H3,(H,19,22)(H,23,24)/t15-/m0/s1
InChIKeyHCGKRLHOLBHGBK-HNNXBMFYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-[(1-pentyl-1H-indazol-3-yl)carbonyl]-L-valine (1890250-16-4): A Key Metabolite for Synthetic Cannabinoid Analysis


N-[(1-pentyl-1H-indazol-3-yl)carbonyl]-L-valine, also known as AMB butanoic acid metabolite or MMB-PINACA 3-methylbutanoic acid metabolite, is a synthetic cannabinoid metabolite with the molecular formula C18H25N3O3 and a molecular weight of 331.4 g/mol . It is formed via the hydrolysis of the methyl ester group of its parent compound, AMB (CAS 1890250-13-1), and is a primary analyte for detecting AMB intake in clinical and forensic toxicology [1]. This compound is supplied as a certified analytical reference standard, typically at a purity of ≥98%, for research and forensic applications .

Why Substituting N-[(1-pentyl-1H-indazol-3-yl)carbonyl]-L-valine with In-Class Analogs Compromises Analytical Integrity


Substituting N-[(1-pentyl-1H-indazol-3-yl)carbonyl]-L-valine with its parent compound, AMB, or other structurally similar synthetic cannabinoid metabolites is not viable. The target compound is the specific hydrolytic product of AMB, characterized by a terminal carboxylic acid group rather than a methyl ester [1]. This structural change leads to a critical functional difference: unlike the potent CB1 receptor agonist AMB, this metabolite shows no detectable activity at the CB1 receptor at concentrations up to 1 μM [2]. Using the parent drug as a proxy would introduce potent pharmacological activity, invalidating experiments designed to study metabolism or detect drug use without psychoactive interference. For analytical workflows, the compound's unique retention time, mass spectra, and solubility profile are essential for accurate identification and quantification in biological matrices, making it a non-substitutable reference material .

Quantitative Differentiation of N-[(1-pentyl-1H-indazol-3-yl)carbonyl]-L-valine vs. Comparators


Functional CB1 Activity: Metabolite vs. Parent Drug (AMB)

N-[(1-pentyl-1H-indazol-3-yl)carbonyl]-L-valine, as a carboxy metabolite, exhibits a complete loss of functional activity at the CB1 receptor compared to its parent compound, AMB. A systematic investigation of valine-based synthetic cannabinoid metabolites found that major hydrolysis products, which include this compound class, showed no detectable CB1 activation at concentrations up to 1 μM [1]. In contrast, the parent compound AMB is a potent CB1 agonist, though specific EC50 values are not provided in the sourced material.

Synthetic Cannabinoid Metabolite Activity CB1 Receptor

Solubility Profile: Metabolite vs. Parent Drug (AMB)

The solubility of N-[(1-pentyl-1H-indazol-3-yl)carbonyl]-L-valine differs from its parent compound AMB, which is relevant for analytical method development. The metabolite exhibits lower solubility in several common organic solvents compared to AMB . Specifically, the metabolite's solubility in DMF and Ethanol is approximately one-third that of AMB, while its solubility in Methyl Acetate is substantially higher, offering a unique solubilization option .

Analytical Reference Standard Solubility Sample Preparation

Long-Term Storage Stability

The vendor-certified long-term stability of N-[(1-pentyl-1H-indazol-3-yl)carbonyl]-L-valine is a key differentiator from other in-class reference materials that lack a quantified stability claim. According to its technical datasheet, this compound is stable for ≥ 4 years when stored at -20°C . In contrast, the datasheet for the parent compound, AMB, does not provide a quantified stability period .

Reference Standard Stability Procurement

Primary Application Scenarios for N-[(1-pentyl-1H-indazol-3-yl)carbonyl]-L-valine


Analytical Reference Standard for Forensic Toxicology and Clinical Drug Monitoring

This compound is the definitive analytical reference standard for the unambiguous identification and quantification of the primary AMB metabolite in biological samples like urine, blood, and hepatocyte incubations. Its use is mandated for developing and validating robust LC-MS/MS or GC-MS methods to detect AMB intake, as it is a major metabolic product [1]. The compound's defined purity (≥98%) and long-term stability (≥4 years) make it a reliable calibrator and quality control material for high-throughput, regulated forensic and clinical laboratories .

In Vitro Metabolism and Pharmacological De-Risking Studies

Researchers studying the metabolism and disposition of synthetic cannabinoids like AMB require this specific metabolite to validate in vitro findings. Its use is essential for confirming metabolic pathways (ester hydrolysis) identified in human hepatocyte or microsomal assays [1]. Furthermore, its demonstrated lack of CB1 activity (at ≤1 µM) is crucial for experiments designed to separate the pharmacological effects of the parent drug from those of its metabolites, allowing for precise investigation of drug metabolism without confounding receptor activity [2].

Method Development for Differentiating Structurally Similar Analytes

Analytical chemists use this compound to develop and refine separation methods for distinguishing AMB intake from that of structurally similar synthetic cannabinoids, such as 5F-AMB or AB-PINACA. The compound's unique retention time and mass spectral fragmentation pattern are critical for resolving analytical challenges where metabolites from different parent drugs may have identical masses or share common fragments [1]. The specific solubility profile also informs sample preparation steps, such as liquid-liquid extraction or solid-phase extraction method optimization .

Quote Request

Request a Quote for N-[(1-pentyl-1H-indazol-3-yl)carbonyl]-L-valine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.